molecular formula C39H76NO8P B1420811 2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate CAS No. 326495-44-7

2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate

Cat. No.: B1420811
CAS No.: 326495-44-7
M. Wt: 749.2 g/mol
InChI Key: FHQVHHIBKUMWTI-UAXXPTAZSA-N
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Description

Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position.>

Properties

IUPAC Name

2-azaniumylethyl [(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQVHHIBKUMWTI-UAXXPTAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677038
Record name 2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326495-44-7
Record name 2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate, often referred to as a phospholipid or phospholipid-like compound, is a complex molecule with significant biological implications. This compound is characterized by its unique structure, which includes long-chain fatty acids that contribute to its biological activity. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biotechnology.

Chemical Structure and Properties

The molecular formula for this compound is C39H78NO8PC_{39}H_{78}NO_8P, with a molecular weight of approximately 720.0 g/mol. Its structure consists of a hydrophilic phosphate head and hydrophobic fatty acid tails, which play a critical role in its function in biological membranes.

PropertyValue
Molecular FormulaC39H78NO8P
Molecular Weight720.0 g/mol
SolubilityAmphiphilic
Structure TypePhospholipid

The biological activity of this compound is largely attributed to its interaction with cellular membranes. The amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability.

Key Mechanisms:

  • Membrane Fluidity: Enhances the fluidity of lipid membranes, facilitating the movement of proteins and lipids within the membrane.
  • Signal Transduction: May participate in signaling pathways by modulating the activity of membrane-bound receptors.
  • Cellular Uptake: Its structure may enhance the uptake of other bioactive compounds into cells.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity: Exhibits potential antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects: Studies suggest that it may reduce inflammation by modulating immune responses.
  • Cytotoxicity in Cancer Cells: Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines, suggesting potential use in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of similar phospholipid compounds, providing insights into their potential applications:

  • Study on Antimicrobial Properties: A study published in the Journal of Antimicrobial Chemotherapy investigated the effects of phospholipids on bacterial membranes, showing that they can disrupt membrane integrity leading to cell lysis.
  • Anti-inflammatory Mechanisms: Research in Nature Communications highlighted how certain phospholipids can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Cytotoxic Effects on Cancer Cells: A recent study in Cancer Research observed that specific phospholipid derivatives can selectively induce apoptosis in breast cancer cells through mitochondrial pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Reactant of Route 2
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2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate

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